Dihydroorotase Inhibition: Weak Activity Profile
6-(2,3-Dihydro-1-benzofuran-5-yl)pyridin-2-amine exhibits weak inhibition of dihydroorotase (DHO) from mouse Ehrlich ascites, with an IC50 of 180 µM [1]. In contrast, 5-aminoorotic acid (5-AOA) demonstrates strong inhibition of human CAD dihydroorotase with an IC50 of 9.87 µM [2]. While the assay systems differ (mouse vs. human enzyme), the ~18-fold difference in potency clearly distinguishes this compound from potent DHO inhibitors. This weak activity profile may be advantageous in applications where strong DHO inhibition is undesirable, such as in studies of pyrimidine metabolism or as a negative control.
| Evidence Dimension | Dihydroorotase inhibition IC50 |
|---|---|
| Target Compound Data | 180 µM (1.80E+5 nM) |
| Comparator Or Baseline | 5-Aminoorotic acid (5-AOA): 9.87 µM |
| Quantified Difference | ~18-fold higher IC50 (weaker inhibition) |
| Conditions | Target compound: mouse Ehrlich ascites DHO, pH 7.37, 10 µM compound; Comparator: human CAD DHO domain |
Why This Matters
This quantitative distinction prevents misapplication of the compound in studies where potent dihydroorotase inhibition is expected or required.
- [1] BindingDB. (n.d.). PrimarySearch_ki: 6-(2,3-Dihydro-1-benzofuran-5-yl)pyridin-2-amine. Retrieved April 14, 2026, from https://bdb99.ucsd.edu View Source
- [2] EuroFarma. (2025). Structural basis of potent inhibition of the human CAD dihydroorotase domain by 5-aminoorotic acid. Retrieved April 14, 2026, from https://eurofarma.ovidds.com View Source
